
Tetracosylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosylbenzene is an organic compound with the molecular formula C({30})H({54}) It is a long-chain alkylbenzene, where a tetracosyl group (a 24-carbon alkyl chain) is attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracosylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tetracosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of this compound precursors, which can be derived from petrochemical feedstocks. This process often utilizes high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tetracosylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions are commonly used oxidizing agents.
Reduction: Hydrogen gas (H(_{2})) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br({2})) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Tetracosylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of tetracosylbenzene and its derivatives depends on the specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The long alkyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Hexacosylbenzene: Similar to tetracosylbenzene but with a 26-carbon alkyl chain.
Octacosylbenzene: Contains a 28-carbon alkyl chain.
Docosylbenzene: Has a 22-carbon alkyl chain.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physicochemical properties. The length of the alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61828-05-5 |
|---|---|
Fórmula molecular |
C30H54 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
tetracosylbenzene |
InChI |
InChI=1S/C30H54/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-30-28-25-23-26-29-30/h23,25-26,28-29H,2-22,24,27H2,1H3 |
Clave InChI |
ZYLUTTJKFBSYOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
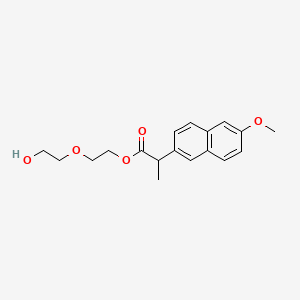
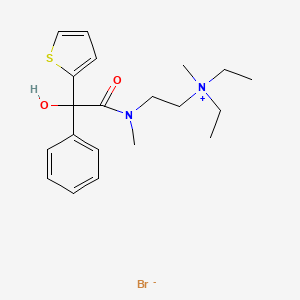

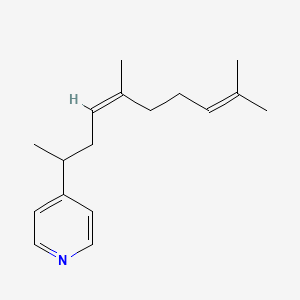
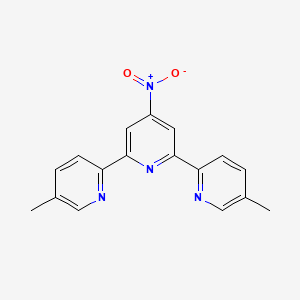
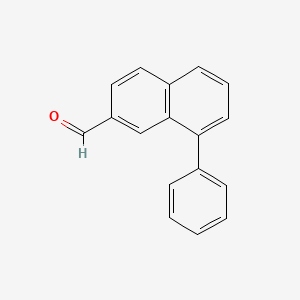
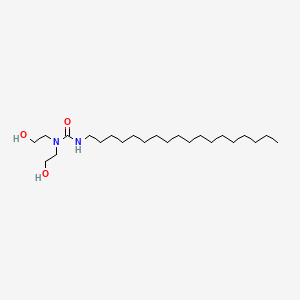
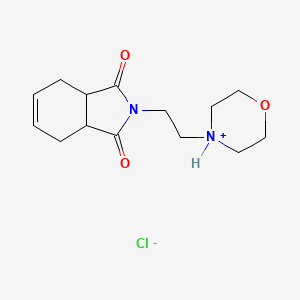
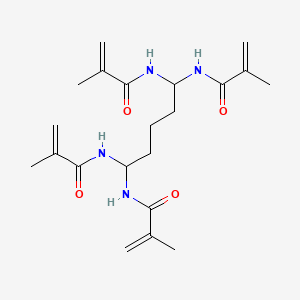
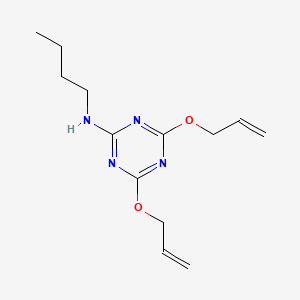

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

